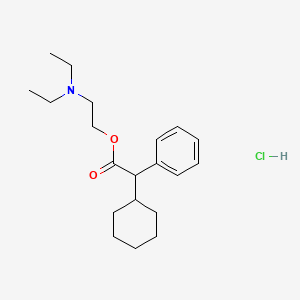
sodium;(4-aminophenyl)sulfonyl-quinoxalin-2-ylazanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “sodium;(4-aminophenyl)sulfonyl-quinoxalin-2-ylazanide” is a chemical substance that has garnered interest in various scientific fields
Vorbereitungsmethoden
The synthesis of the compound with the identifier “sodium;(4-aminophenyl)sulfonyl-quinoxalin-2-ylazanide” involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out through a C-H alkylation reaction using a mechanical grinding method under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods may vary, but they generally follow similar principles to ensure the efficient and scalable production of the compound.
Analyse Chemischer Reaktionen
The compound with the identifier “sodium;(4-aminophenyl)sulfonyl-quinoxalin-2-ylazanide” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include electron transfer dissociation and collision-induced dissociation . These reactions result in the formation of major products such as desmosine and isodesmosine, which are of significant interest in proteomics and other fields .
Wissenschaftliche Forschungsanwendungen
The compound with the identifier “sodium;(4-aminophenyl)sulfonyl-quinoxalin-2-ylazanide” has a wide range of scientific research applications. It is used in chemistry for the structural elucidation and characterization of synthetic and natural products . In biology, it is employed in the study of post-translational modifications and other molecular processes. In medicine, the compound is investigated for its potential therapeutic effects and mechanisms of action. Additionally, it has applications in industry, particularly in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of the compound with the identifier “sodium;(4-aminophenyl)sulfonyl-quinoxalin-2-ylazanide” involves its interaction with specific molecular targets and pathways. For example, electron transfer dissociation allows the direct localization of labile post-translational modifications, which is crucial in proteomics . The compound’s effects are mediated through the generation of a hydrogen atom at the initial protonation site and its subsequent transfer to the pyridinium ring .
Vergleich Mit ähnlichen Verbindungen
The compound with the identifier “sodium;(4-aminophenyl)sulfonyl-quinoxalin-2-ylazanide” can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include desmosine and isodesmosine, which share structural similarities and undergo similar chemical reactions . The uniqueness of the compound lies in its specific reaction pathways and the products formed during these reactions .
Eigenschaften
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-quinoxalin-2-ylazanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N4O2S.Na/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14;/h1-9H,15H2;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUQBKOBXREBBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)[N-]S(=O)(=O)C3=CC=C(C=C3)N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CC(=N2)[N-]S(=O)(=O)C3=CC=C(C=C3)N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N4NaO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopentylpropanoic acid [(13S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] ester](/img/structure/B7790487.png)
![pentanoic acid [(13S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] ester](/img/structure/B7790493.png)


![[3-[2-Acetyl-4-(butanoylamino)phenoxy]-2-hydroxypropyl]-propan-2-ylazanium;chloride](/img/structure/B7790527.png)
![3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;hydron;chloride](/img/structure/B7790540.png)


![N-[(1-ethyl-3-pyrrolidinyl)methyl]-2-methoxy-5-sulfamoylbenzamide](/img/structure/B7790558.png)




